molecular formula C8H13NS B8724493 2-methyl-1-(thiophen-2-yl)propan-2-amine

2-methyl-1-(thiophen-2-yl)propan-2-amine

Cat. No. B8724493
M. Wt: 155.26 g/mol
InChI Key: IVIXZMKIMIUVDY-UHFFFAOYSA-N
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Patent
US04321398

Procedure details

A solution of 2,2-dimethyl-3-(2-thienyl)propanoic acid (Va; 11.2 g., 0.06 mole), diphenylphosphorylazide (16.7 g., 0.06 mole) (Aldrich Chemical Company), and triethylamine (6.14 g., 0.06 mole) in tert.-butanol (100 ml.) was heated at reflux for 5 hr. The solution was poured into water (300 ml.) and the crude material extracted with Et2O. The combined extracts were washed with brine, dried over MgSO4 and finally evaporated to get 11.9 g. of crude intermediate. This oil was added to a mixture of ethylene glycol (50 ml.), H2O (20 drops) and KOH (10 g.). The mixture was heated at reflux for 5 hr., cooled to 25°, diluted with H2O (300 ml.) and acidified to pH 1 with conc. HCl. A wash with Et2O removed the acid insoluble material which was discarded. The aqueous solution was made basic with 50% NaOH and the product was extracted with Et2O. The ether extracts were washed with brine, dried over a MgSO4 and evaporated to give 6.9 g. (74%) of product. the NMR spectrum is consistent with the assigned structure.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
Quantity
16.7 g
Type
reactant
Reaction Step Three
Quantity
6.14 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[C:3](O)=O.C1(P([N:27]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(N(CC)CC)C.[OH-].[K+].Cl>C(O)(C)(C)C.O.C(O)CO>[CH3:1][C:2]([CH3:3])([NH2:27])[CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(CO)O
Step Three
Name
Quantity
11.2 g
Type
reactant
Smiles
CC(C(=O)O)(CC=1SC=CC1)C
Name
Quantity
16.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
6.14 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the crude material extracted with Et2O
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
finally evaporated
CUSTOM
Type
CUSTOM
Details
to get 11.9 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
, cooled to 25°
WASH
Type
WASH
Details
A wash with Et2O
CUSTOM
Type
CUSTOM
Details
removed the acid insoluble material which
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with Et2O
WASH
Type
WASH
Details
The ether extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over a MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 6.9 g

Outcomes

Product
Name
Type
Smiles
CC(CC=1SC=CC1)(N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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